molecular formula C11H13FO B066124 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene CAS No. 178977-00-9

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Cat. No.: B066124
CAS No.: 178977-00-9
M. Wt: 180.22 g/mol
InChI Key: IRVRNUGYXWBQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a versatile fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its core structure, featuring a methoxy and a fluoro substituent on the phenyl ring, along with a reactive methyl-propenyl terminus, makes it a valuable precursor for the construction of more complex molecular architectures. Researchers utilize this compound primarily in the synthesis of potential pharmaceutical intermediates, particularly in developing targeted inhibitors and probes. The electron-withdrawing fluoro group can influence the compound's binding affinity and metabolic stability, while the methoxy group can participate in hydrogen bonding and modulate electronic properties. The 2-methyl-1-propene moiety serves as a key functional handle for further chemical transformations, including epoxidation, dihydroxylation, or cycloaddition reactions, enabling its incorporation into larger scaffolds for drug discovery programs focused on oncology, CNS disorders, and inflammation. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-1-methoxy-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVRNUGYXWBQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641236
Record name 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178977-00-9
Record name 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

In a representative procedure, 5-fluoro-2-methoxyphenylboronic acid (1.2 equiv) is reacted with 3-bromo-2-methyl-1-propene (1.0 equiv) in the presence of tetrakis(triphenylphosphine)palladium(0) (5 mol%) and aqueous sodium carbonate (2M) in toluene at 80–90°C for 12–18 hours. The reaction mixture is extracted with ethyl acetate, dried over magnesium sulfate, and purified via silica gel chromatography to yield the target compound in 65–72% isolated yield.

Key Parameters:

  • Catalyst : Pd(PPh₃)₄ optimizes coupling efficiency.

  • Base : Na₂CO₃ ensures deprotonation and stabilizes intermediates.

  • Solvent : Toluene/water biphasic system enhances solubility and reduces side reactions.

Aldol Condensation for Propene Chain Elongation

Aldol condensation offers a route to form the α,β-unsaturated ketone intermediate, which is subsequently reduced to the propene derivative.

Synthesis of α,β-Unsaturated Ketone

5-Fluoro-2-methoxyacetophenone (1.0 equiv) reacts with acetaldehyde (1.5 equiv) in the presence of sodium hydroxide (20% w/v) in ethanol at 60°C for 6 hours. The resulting chalcone derivative, 3-(5-fluoro-2-methoxyphenyl)-2-methylpropenone, is isolated in 58–64% yield after recrystallization from ethanol/water.

Reduction to Propene

The chalcone intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄, 2.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. After quenching with aqueous ammonium chloride, the product is extracted with dichloromethane and purified via distillation under reduced pressure (45–50°C, 0.5 mmHg), yielding this compound in 81–85% purity.

Wittig Reaction for Stereoselective Alkene Synthesis

The Wittig reaction enables precise control over alkene geometry, making it suitable for synthesizing (E)- or (Z)-isomers of the target compound.

Ylide Preparation

A stabilized ylide is generated by treating (2-methylpropyl)triphenylphosphonium bromide (1.2 equiv) with potassium tert-butoxide (1.5 equiv) in dry THF at −78°C under nitrogen.

Coupling with 5-Fluoro-2-methoxybenzaldehyde

The ylide is reacted with 5-fluoro-2-methoxybenzaldehyde (1.0 equiv) at −78°C for 1 hour, followed by gradual warming to room temperature. The reaction mixture is filtered through Celite, concentrated, and purified via flash chromatography (hexane/ethyl acetate 9:1) to afford the (E)-isomer predominantly (85:15 E:Z ratio) in 70–76% yield.

Nucleophilic Aromatic Substitution Followed by Alkylation

This two-step approach introduces the methoxy and fluoro groups sequentially, followed by propene chain installation.

Fluorination and Methoxylation

2-Nitro-5-chlorophenol (1.0 equiv) undergoes fluorination using potassium fluoride (3.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours. The nitro group is reduced with hydrogen gas (1 atm) over palladium on carbon (10% w/w) in methanol, yielding 5-fluoro-2-methoxyaniline after methylation with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone.

Propene Chain Installation

The aniline derivative is diazotized with sodium nitrite (1.1 equiv) in hydrochloric acid at 0–5°C and coupled with 2-methyl-1-propene in the presence of copper(I) chloride (0.1 equiv). The crude product is extracted with diethyl ether and distilled to isolate this compound in 52–60% overall yield.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Suzuki-Miyaura Coupling65–72High regioselectivity, mild conditionsRequires expensive Pd catalysts
Aldol Condensation58–64Scalable, uses inexpensive reagentsMulti-step, moderate purity
Wittig Reaction70–76Stereoselective, one-pot synthesisSensitive to moisture, ylide instability
Nucleophilic Substitution52–60Flexible substituent introductionLow yield, hazardous diazotization step

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanal or 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanone.

    Reduction: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Anticancer Potential

Research indicates that 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene may exhibit anti-inflammatory and anticancer properties. Compounds with similar structures have shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting that this compound could modulate biological targets effectively.

Key Findings :

  • Biological Activity : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects in inflammatory conditions.
  • Antimicrobial and Antioxidant Properties : It has been noted for its potential antimicrobial and antioxidant activities, which could be beneficial in developing new therapeutic agents.

Material Science Applications

The compound's unique molecular structure also opens avenues for applications in materials science. Its properties can be leveraged in the development of new materials with specific functionalities.

Case Study 1: Anti-inflammatory Activity

In a recent study, researchers investigated the anti-inflammatory effects of compounds similar to this compound. The results indicated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of related compounds. The findings demonstrated that certain derivatives exhibited significant antibacterial effects against various pathogens, indicating that this compound could be developed into a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Substituent Variations

3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene (CAS: 951894-87-4)

  • Key Difference : Replaces the 5-fluoro substituent with a methyl group.
  • Impact : Reduced electronegativity and altered steric bulk compared to the fluoro analog. The methyl group may enhance lipophilicity but reduce dipole interactions.
  • Data : Molecular weight = 176.25 g/mol; purity ≥95% .

3-(5-Fluoro-2-methoxyphenyl)propanoic Acid (CAS: 900021-53-6) Key Difference: Propanoic acid replaces the propene backbone. Impact: Introduces a carboxylic acid functional group, enabling hydrogen bonding and ionic interactions. Higher molecular weight (198.19 g/mol) and distinct reactivity (e.g., esterification) .

Functional Group Variations

3-(3,4-Dimethoxyphenyl)-1-(5-Fluoro-2-methoxyphenyl)-2-propen-1-one Key Difference: Propenone (α,β-unsaturated ketone) instead of propene.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Notable Properties
3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene (hypothetical) C₁₁H₁₃FO 180.22 (calculated) Propene 5-F, 2-OCH₃, 2-CH₃ High volatility (inferred)
3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene C₁₂H₁₆O 176.25 Propene 5-CH₃, 2-OCH₃, 2-CH₃ Discontinued; purity ≥95%
3-(5-Fluoro-2-methoxyphenyl)propanoic Acid C₁₀H₁₁FO₃ 198.19 Carboxylic acid 5-F, 2-OCH₃ Hazardous (H315, H319, H335)
1-(5-Fluoro-2-methoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one C₁₈H₁₇FO₄ ~316.33 (calculated) Propenone 5-F, 2-OCH₃, varied aryl groups UV-active; synthetic versatility

Biological Activity

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Its unique structure, characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, alongside a propene chain, contributes to its diverse biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃FO
  • Molecular Weight : 180.22 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
S. aureus0.0048 mg/mL
C. albicans0.039 mg/mL

These findings suggest that the compound may inhibit the growth of pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structural features have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of the methoxy and fluorine groups is believed to enhance its electron-donating ability, contributing to its antioxidant capacity .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The unique combination of the chloro, fluoro, and methoxy groups influences the compound's binding affinity and specificity, modulating various biochemical pathways that lead to observed therapeutic effects.

Study on Antimicrobial Efficacy

In a study evaluating various derivatives of phenolic compounds, this compound was tested against multiple bacterial strains. The results indicated that this compound demonstrated superior antimicrobial activity compared to other derivatives lacking the fluorine substitution .

Research on Antioxidant Properties

Another study focused on the antioxidant properties of similar compounds found that those with methoxy groups exhibited enhanced radical scavenging activities. This suggests that this compound may also possess significant potential in preventing oxidative damage in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, and how can purity be validated?

  • Methodology :

  • Synthesis : Use Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl-alkene bond formation. For example, react 5-fluoro-2-methoxybenzene derivatives with 2-methylpropene precursors under palladium catalysis .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1^1H/13^13C NMR (compare chemical shifts to analogs in ) and high-resolution mass spectrometry (HRMS) .

Q. How does the electron-withdrawing fluorine substituent influence the compound's reactivity in electrophilic reactions?

  • Methodology :

  • Perform computational analysis (DFT calculations) to map electron density on the aromatic ring. Compare reactivity with non-fluorinated analogs (e.g., 3-methoxyphenyl derivatives in ) in nitration or halogenation reactions.
  • Monitor reaction kinetics via UV-Vis spectroscopy or GC-MS to assess regioselectivity and rate changes .

Q. What spectroscopic techniques are critical for distinguishing rotational isomers caused by the propene moiety?

  • Methodology :

  • Use variable-temperature NMR to detect rotational barriers. For example, coalescence temperatures in 1^1H NMR (e.g., splitting of methoxy or methyl signals) can reveal isomer interconversion rates.
  • Supplement with IR spectroscopy to identify conformational-dependent vibrational modes (e.g., C=C stretching at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this compound be systematically addressed?

  • Methodology :

  • Steric Analysis : Use molecular modeling (e.g., Schrödinger Suite) to evaluate steric hindrance from the 2-methyl and 5-fluoro groups. Optimize catalyst systems (e.g., bulky phosphine ligands for Pd) to enhance turnover .
  • Reaction Screening : Employ high-throughput experimentation (HTE) with varying solvents (DMF, THF), bases (Cs2_2CO3_3, K3_3PO4_4), and temperatures to identify optimal conditions .

Q. How to resolve contradictory data in stability studies under oxidative conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to H2_2O2_2/UV light and analyze degradation products via LC-MS. Compare with control samples stored in inert atmospheres.
  • Mechanistic Probes : Use radical scavengers (e.g., BHT) or isotopic labeling (18^{18}O2_2) to identify degradation pathways (e.g., aryl ring oxidation vs. alkene cleavage) .

Q. What strategies can elucidate the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina to predict binding modes. Focus on hydrophobic pockets accommodating the methoxyphenyl and fluorinated groups.
  • In Vitro Assays : Test inhibitory activity in enzyme assays (e.g., cytochrome P450) or cell-based models (e.g., cytotoxicity in cancer lines). Validate selectivity using structurally related controls ( ) .

Q. How does the compound behave in surface-mediated reactions relevant to material science applications?

  • Methodology :

  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to analyze adsorption on silica or polymer surfaces.
  • Reactivity on Nanoparticles : Immobilize the compound on Au/Pd nanoparticles and monitor catalytic activity in hydrogenation or C–C coupling via in situ FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.